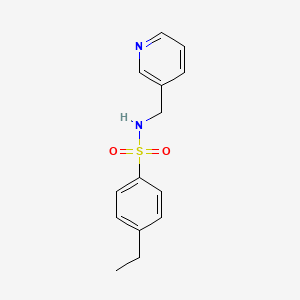

![molecular formula C19H13N5O2S B5542157 2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including cyclization reactions and modifications of the core structure. For instance, novel tricyclic ring systems designed as serine protease inhibitors were synthesized from oxindoles through processes involving cyclization with phosgene and other cyclization reactions, showcasing a method that might be adaptable for synthesizing our compound of interest (Randall J. Gallaschun and R. Schnur, 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction. For example, the crystal structure of a Mannich base similar to our compound of interest reveals significant insights into the conformation and interactions, such as hydrogen bonding and π-π interactions, that could be relevant for understanding the structure of "2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione" (S. Franklin et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of this compound can be inferred from related research. Novel heterocyclic compounds synthesized from triazinoindoles exhibit unique reactivity patterns with π-acceptors, leading to diverse products with potential antimicrobial activity, which indicates the chemical versatility and reactivity of compounds within this family (A. Hassan et al., 1994).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are crucial for practical applications. The photophysical behavior of synthesized chromophores related to our compound, studied using UV-visible and fluorescence spectroscopy, shows sensitivity to solvent polarity and high thermal stability, indicating similar properties could be expected for "2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione" (Mininath S. Deshmukh & N. Sekar, 2015).

Chemical Properties Analysis

Investigations into the chemical properties, such as reactivity towards different reagents and conditions, are fundamental for understanding the compound's behavior. For example, the synthesis and antimicrobial screening of derivatives linked to the triazinoindole structure provide insights into the antimicrobial properties that could be relevant for our compound, suggesting potential for biological activity and applications (E. Ramadan et al., 2019).

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Research has explored the synthesis of novel heterocyclic compounds utilizing 1,2,4-triazino[5,6-b]indole derivatives. For example, Hassan et al. (1994) demonstrated the reaction of 1,2,4-triazino[5,6-b]indole-3-thione with different π-acceptors to afford various disulfides, tricyanovinylation products, and thiazolotriazinoindoles, showcasing the versatility of such compounds in creating novel heterocyclic structures (Hassan, Mohamed, Ali, & Mourad, 1994).

Cytostatic Activities of Spirocyclic-Oxindole Derivatives

Yong et al. (2007) synthesized novel 3'-spirocyclic-oxindole compounds and assessed their cytostatic activities, finding significant activity on three cancer cell lines. This research highlights the potential therapeutic applications of isoindole derivatives in cancer treatment (Yong, Ung, Pyne, Skelton, & White, 2007).

Structural and Conformation Analysis

Franklin et al. (2011) investigated the crystal structure, conformation, and vibrational analysis of a Mannich base derived from isoindole, offering insights into the molecular structure and interactions important for biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Antimicrobial Screening

The synthesis and antimicrobial screening of novel compounds linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been explored, showing moderate inhibitory activity against certain pathogens, which suggests these compounds could have applications in developing new antimicrobial agents (Ramadan, Rasheed, & Ashry, 2019).

Biocidal Effect and Synthesis of Nanomeric Fused Cyclic Thiosemicarbazones

Research by Makki, Abdel-Rahman, and El-Shahawi (2014) into the synthesis and biocidal effect of new nanomeric fused cyclic thiosemicarbazones demonstrates the potential of these compounds in applications such as molluscicidal agents against pathogens responsible for diseases like Bilharziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications in medicinal chemistry. The introduction of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .

properties

IUPAC Name |

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O2S/c1-23-14-9-5-4-8-13(14)15-16(23)20-19(22-21-15)27-10-24-17(25)11-6-2-3-7-12(11)18(24)26/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSZYXSLHLWGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

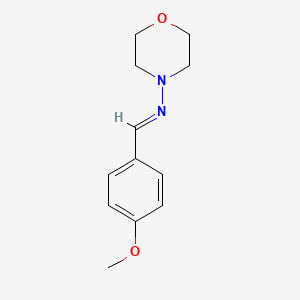

![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)

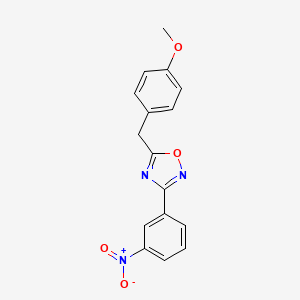

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

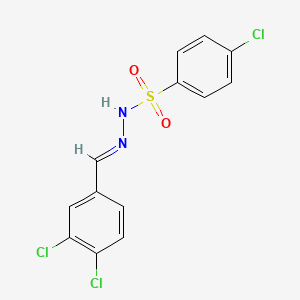

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)